Methyl N-[(4-aminophenyl)methyl]carbamate
Description
Historical Context and Evolution of Carbamate (B1207046) Chemistry Relevant to Methyl N-[(4-aminophenyl)methyl]carbamate
The field of carbamate chemistry has its roots in the 19th-century investigation of natural products. The first significant encounter with a biologically active carbamate was the isolation of physostigmine (B191203) from the Calabar bean (Physostigma venenosum) in 1864. mhmedical.comnih.gov This natural methylcarbamate ester was initially used medicinally to treat glaucoma, demonstrating the potential of the carbamate functional group in interacting with biological systems. mhmedical.comnih.gov
The synthetic exploration of carbamates began in earnest in the 1930s, leading to the development of carbamate pesticides, which were first marketed as fungicides. mhmedical.com By the 1950s, carbamates were being produced commercially for agricultural use as insecticides, fungicides, and herbicides. nih.govinchem.org This expansion was driven by the discovery that the carbamate moiety could effectively inhibit the acetylcholinesterase enzyme, a mechanism of action that made them potent insecticides. inchem.org The development of iconic compounds like carbaryl (B1668338) in 1953 marked the beginning of large-scale industrial use of synthetic carbamates. mhmedical.com This history of synthesis and application, from natural alkaloids to widespread industrial chemicals, created the foundational knowledge for designing more complex and specialized carbamate structures like this compound for advanced research purposes.
Significance of the this compound Scaffold in Contemporary Chemical Research
The carbamate group is a crucial structural motif in modern medicinal chemistry and drug design. nih.govacs.org Carbamates are structurally considered hybrids of esters and amides, a combination that confers significant chemical stability. nih.gov This stability, coupled with an increased ability to permeate cell membranes, makes the carbamate scaffold an excellent choice as a "peptide bond surrogate" in the design of peptidomimetics—molecules that mimic natural peptides but have improved metabolic stability. acs.org
The significance of the this compound scaffold lies in its combination of this valuable carbamate group with an aminophenylmethyl moiety. This specific arrangement offers several advantages for researchers:
Modulation of Properties : The ability to substitute groups at both the nitrogen and oxygen termini of the carbamate allows for fine-tuning of biological and pharmacokinetic properties. nih.govnih.gov
Hydrogen Bonding : The carbamate functionality can participate in hydrogen bonding through its carboxyl group and the backbone N-H group, which is critical for interacting with biological targets like enzymes and receptors. acs.orgnih.gov
Synthetic Versatility : The primary amine on the phenyl ring serves as a versatile chemical handle, allowing the scaffold to be incorporated into larger, more complex molecules, polymers, or materials.
Prodrug Design : Carbamate derivatives are frequently used in prodrug strategies to protect a parent molecule from first-pass metabolism and enhance its hydrolytic stability, ensuring it reaches its target in the body. nih.govacs.org
Consequently, this scaffold is a valuable building block for creating novel therapeutic agents, functional materials, and as an intermediate in complex organic synthesis. acs.org
Theoretical Frameworks and Research Objectives for the Compound's Investigation
The investigation of this compound is guided by established theoretical principles of carbamate chemistry. A key feature is the "amide resonance," where the delocalization of the nitrogen's non-bonded electrons into the carboxyl group imparts a degree of conformational restriction and stability. nih.govacs.orgnih.gov Theoretical and experimental studies on carbamates often focus on estimating the rotational energy barriers of the C–N bond, which are typically 3–4 kcal/mol lower than those of analogous amides. nih.govnih.gov This resonance contributes to the near-planar geometry of the carbamate group, a feature observed in the crystal structures of related compounds like Methyl N-(4-chlorophenyl)carbamate. researchgate.netdoaj.org
The primary research objectives for investigating a compound with this scaffold include:
Structure-Activity Relationship (SAR) Studies : Researchers aim to understand how modifying the aminophenyl or methylcarbamate portions of the molecule affects its biological activity. This involves synthesizing a library of related compounds and testing their efficacy against specific biological targets.
Computational Modeling : Using computational chemistry, the scaffold can be modeled to predict its binding affinity and orientation within the active site of a target protein. This helps in the rational design of more potent and selective molecules.
Exploring Novel Applications : Beyond medicinal chemistry, research may focus on its potential use as a monomer for creating new polymers, leveraging the known role of carbamates in the formation of polyurethanes. wikipedia.org The bifunctional nature of the molecule (an amine and a carbamate) makes it a candidate for step-growth polymerization.
Synthetic Methodology Development : Research may also be directed at developing more efficient and selective methods for synthesizing this and related carbamates, which is crucial for making these valuable scaffolds more accessible for broader scientific use. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | uni.lu |
| Monoisotopic Mass | 180.08987 Da | uni.lu |
| CAS Number | 850791-48-9 | cymitquimica.com |
| Predicted XlogP | 0.8 | uni.lu |
Table 2: Physicochemical Properties of a Related Compound: Methyl N-(4-aminophenyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | nih.gov |
| Molecular Weight | 166.18 g/mol | nih.gov |
| CAS Number | 6465-03-8 | nih.gov |
| IUPAC Name | methyl N-(4-aminophenyl)carbamate | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQVSXFZFMRDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl N 4 Aminophenyl Methyl Carbamate and Its Analogs
Conventional Synthetic Routes to the Methyl N-[(4-aminophenyl)methyl]carbamate Core
Traditional methods for the synthesis of carbamates, including the target compound, have been well-established. These routes often involve multi-step processes that are reliable and scalable, forming the foundation of carbamate (B1207046) chemistry.
Direct carbonylation of amines is a fundamental approach to forming the carbamate linkage. This can be achieved using various carbonyl sources. A very attractive and environmentally benign carbonyl source is carbon dioxide (CO2). nih.gov The general process involves the reaction of an amine with CO2 to form a carbamate anion or carbamic acid, which is then trapped by an electrophile, typically an alkyl halide, to yield the final carbamate. nih.gov
For the synthesis of this compound, this would involve the reaction of 4-aminobenzylamine (B48907) with CO2, followed by methylation. A three-component coupling reaction using an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate has proven effective for synthesizing N-alkyl carbamates under mild conditions. organic-chemistry.org Another common methoxycarbonylating agent is dimethyl carbonate (DMC), which can react with amines, often in the presence of a catalyst or under specific conditions like supercritical CO2, to yield methyl carbamates. core.ac.uk
Table 1: Examples of Amine Carbonylation for Carbamate Synthesis
| Amine Substrate | Carbonyl Source | Alkylating/Carbonylating Agent | Catalyst/Base | Product | Reference |
|---|---|---|---|---|---|
| Primary Amines | Carbon Dioxide | Methyl Iodide | Cesium Carbonate / TBAI | N-Alkyl Methyl Carbamate | organic-chemistry.org |
| Aliphatic Amines | Dimethyl Carbonate | Dimethyl Carbonate | Supercritical CO2 | N-Alkyl Methyl Carbamate | core.ac.uk |
An alternative strategy involves performing the carbamate-forming reaction on a precursor molecule, followed by functional group interconversion to reveal the required 4-amino group. A common approach is to start with a nitro-substituted analog, such as 4-nitrobenzylamine (B181301). The primary amino group of 4-nitrobenzylamine can be selectively converted to the methyl carbamate using standard methods. The nitro group is relatively unreactive under these conditions.
Subsequently, the nitro group of the resulting methyl N-[(4-nitrophenyl)methyl]carbamate is reduced to the primary amine. This reduction is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and a hydrogen source, such as hydrogen gas or ammonium (B1175870) formate. researchgate.nettdcommons.org This method is advantageous as it avoids potential side reactions associated with the free aromatic amine during the carbamate formation step.
Reaction Scheme: Nitro Group Reduction
Carbamate Formation: 4-Nitrobenzylamine + Methyl Chloroformate → Methyl N-[(4-nitrophenyl)methyl]carbamate
Reduction: Methyl N-[(4-nitrophenyl)methyl]carbamate + H2/Pd-C → this compound
This two-step process is a robust and widely used method for preparing aromatic amines with sensitive functional groups. researchgate.net
The reaction of an isocyanate with an alcohol is one of the most common and efficient methods for synthesizing carbamates. The synthesis of this compound can be envisioned via the trapping of a (4-aminophenyl)methyl isocyanate intermediate with methanol (B129727). However, the free amino group might interfere. Therefore, a protected version is often used, or the isocyanate is generated in situ from a precursor via rearrangement reactions.
Key rearrangement reactions that produce isocyanate intermediates include:
Hofmann Rearrangement : This reaction converts a primary amide to an isocyanate, which has one less carbon atom, using reagents like sodium hypochlorite (B82951) or N-bromoacetamide. organic-chemistry.org The isocyanate is then trapped by an alcohol in the reaction mixture to form the carbamate. nih.gov For instance, (4-aminophenyl)acetamide could be subjected to a Hofmann rearrangement in the presence of methanol.
Curtius Rearrangement : This involves the thermal decomposition of an acyl azide (B81097) into an isocyanate. nih.gov The acyl azide is typically prepared from a carboxylic acid derivative. (4-Aminophenyl)acetic acid could be converted to its acyl azide, which upon heating would rearrange to the isocyanate and be trapped by methanol. nih.govorganic-chemistry.org
These methods are versatile but require careful handling of potentially hazardous intermediates like acyl azides. nih.gov
Table 2: Rearrangement Reactions for Isocyanate-based Carbamate Synthesis
| Rearrangement | Starting Material | Key Reagent | Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Hofmann | Primary Carboxamide | NaOCl or N-Bromoacetamide | Isocyanate | Carbamate | nih.govorganic-chemistry.org |
| Curtius | Acyl Azide | Heat (Δ) | Isocyanate | Carbamate | nih.govorganic-chemistry.org |
Retrosynthetic Analysis for Complex this compound Derivatives
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) and converting functional groups to identify potential synthetic pathways.
For a complex derivative of this compound, the analysis begins by identifying the key functional groups and bonds that can be readily formed. The primary functional group is the carbamate moiety.
The most logical disconnections for a carbamate are at the C-O and C-N bonds of the carbamate group itself.
Primary Disconnection Strategy:
C(O)-N Bond Disconnection: This is a very common and reliable disconnection for carbamates. It leads back to an isocyanate and an alcohol. In the case of this compound, this would involve disconnecting the bond between the carbonyl carbon and the nitrogen of the benzylamine (B48309) moiety. This disconnection suggests a synthesis from methyl alcohol and a (4-aminophenyl)methyl isocyanate intermediate. The isocyanate itself can be derived from the corresponding amine via methods like the Curtius rearrangement of an acyl azide. nih.govorganic-chemistry.org
C(O)-O Bond Disconnection: This disconnection breaks the bond between the carbonyl carbon and the methoxy (B1213986) group's oxygen. This leads to a carbamoyl (B1232498) chloride (or another activated carbamoyl derivative) and methanol. The carbamoyl chloride would be derived from (4-aminophenyl)methanamine.
Applying Retrosynthesis to a Hypothetical Complex Derivative:
Let's consider a hypothetical complex derivative, "Methyl N-[(4-amino-3-substituted-phenyl)methyl]carbamate" (Structure A ).
Target Molecule (A): A derivative with additional substitution on the aromatic ring.
Retrosynthetic Step 1 (Carbamate Disconnection): The primary disconnection is the carbamate C-N bond. This simplifies the target molecule into two key synthons: methanol and a substituted 4-(isocyanatomethyl)aniline derivative (B ).
(A) => Methanol + Substituted (4-aminophenyl)methyl isocyanate (B )
Retrosynthetic Step 2 (Isocyanate Precursor): The isocyanate (B ) is a reactive intermediate. A common and practical precursor is an acyl azide, which can be generated from a carboxylic acid derivative. This leads to a substituted (4-aminophenyl)acetic acid derivative (C ). The transformation from the acyl azide to the isocyanate is the Curtius rearrangement. organic-chemistry.org
(B ) => Substituted (4-aminophenyl)acetyl azide => Substituted (4-aminophenyl)acetic acid (C )
Retrosynthetic Step 3 (Simplifying the Aromatic Core): The substituted (4-aminophenyl)acetic acid (C ) can be further simplified. The amino group on the aromatic ring is a key functionality. It can be introduced via the reduction of a nitro group, a standard and high-yielding reaction. This leads to a substituted (4-nitrophenyl)acetic acid (D ), which is often more readily accessible.
(C ) => Substituted (4-nitrophenyl)acetic acid (D )
This analysis provides a plausible synthetic route: starting with a substituted 4-nitrophenylacetic acid, one could convert it to the acyl azide, perform a Curtius rearrangement to get the isocyanate, trap it with methanol to form the carbamate on the benzylic nitrogen, and finally reduce the nitro group to obtain the target aniline (B41778) derivative.
Table 2: Retrosynthetic Analysis Summary for a Complex Derivative
| Disconnection Step | Bond Broken | Resulting Precursors/Intermediates | Key Transformation |
|---|---|---|---|
| 1 | Carbamate C-N | Methanol + Substituted (4-aminophenyl)methyl isocyanate | Carbamate formation |
| 2 | Isocyanate (from Acyl Azide) | Substituted (4-aminophenyl)acetyl azide | Curtius Rearrangement |
| 3 | Acyl Azide (from Carboxylic Acid) | Substituted (4-aminophenyl)acetic acid | Acyl azide formation |
| 4 | Aromatic Amine (from Nitro) | Substituted (4-nitrophenyl)acetic acid | Nitro group reduction |
This systematic deconstruction allows chemists to devise a logical and efficient pathway for the synthesis of complex molecules based on the structure of this compound. nih.govorganic-chemistry.org
Spectroscopic and Structural Elucidation of Methyl N 4 Aminophenyl Methyl Carbamate
Advanced Spectroscopic Characterization Techniques
No published experimental NMR data for Methyl N-[(4-aminophenyl)methyl]carbamate could be located.
No published experimental IR or UV-Vis spectral data for this compound could be located.
While experimental mass spectra are not available, predicted collision cross-section (CCS) values have been calculated for various adducts of this compound (Molecular Formula: C₉H₁₂N₂O₂; Monoisotopic Mass: 180.08987 Da). uni.lu These theoretical values provide an estimation of the ion's size and shape in the gas phase, which is useful for identification in advanced mass spectrometry techniques.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.09715 | 138.0 |
| [M+Na]⁺ | 203.07909 | 144.7 |
| [M-H]⁻ | 179.08259 | 141.4 |
| [M+NH₄]⁺ | 198.12369 | 157.3 |
| [M+K]⁺ | 219.05303 | 143.3 |
| [M+H-H₂O]⁺ | 163.08713 | 131.6 |
| [M+HCOO]⁻ | 225.08807 | 163.7 |
| [M+CH₃COO]⁻ | 239.10372 | 184.3 |
X-ray Crystallography for Molecular and Supramolecular Structures
No published X-ray crystallographic data, including crystal system, space group, or unit cell dimensions, is available for this compound.
Without crystal structure data, a detailed analysis of bond lengths, bond angles, and torsion angles for this compound is not possible.
Unable to Generate Article on the Crystal Structure of this compound Due to Lack of Specific Data
A thorough search for crystallographic and spectroscopic data pertaining to the specific chemical compound this compound has yielded insufficient information to generate the requested scientific article. Detailed experimental data on the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, for this exact molecule are not available in the public domain through the conducted searches.
However, the subtle yet significant structural difference in this compound—specifically the methylene (-CH2-) bridge between the phenyl ring and the carbamate (B1207046) nitrogen—precludes direct extrapolation of the crystallographic data from these analogues. The presence of this methylene group introduces additional conformational flexibility and alters the spatial arrangement of potential hydrogen bond donors and acceptors, as well as the phenyl ring. Consequently, the crystal packing and the nature of intermolecular interactions, including potential π-π stacking, are expected to be distinct for the target compound.
Without a dedicated crystallographic study on this compound, any detailed discussion on its crystal structure would be speculative and would not meet the required standards of scientific accuracy. Therefore, the section on the "Investigation of Crystal Packing and Intermolecular Interactions" cannot be completed as per the user's instructions.
Computational and Theoretical Chemistry Studies on Methyl N 4 Aminophenyl Methyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of molecules. These calculations provide optimized molecular geometries, charge distributions, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's chemical behavior.
For carbamates, DFT methods have been successfully used to achieve geometries that show excellent agreement with experimental X-ray data. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311+G(d,p) or TZVP, are commonly employed for geometry optimization and the prediction of spectroscopic properties like NMR chemical shifts. nih.govresearchgate.net The electronic properties derived from these calculations, such as the molecular electrostatic potential (MEP), help in identifying reactive sites for electrophilic and nucleophilic attack.
While specific DFT studies on Methyl N-[(4-aminophenyl)methyl]carbamate are not detailed in the provided literature, predicted molecular properties are available. These properties offer a preliminary assessment of the compound's characteristics.
| Property | This compound | Methyl n-(4-aminophenyl)carbamate |
|---|---|---|
| Molecular Formula | C9H12N2O2 | C8H10N2O2 |
| Predicted XlogP / LogP | 0.8 | 1.4471 |
| Topological Polar Surface Area (TPSA) | Not specified | 64.35 Ų |
| Hydrogen Bond Donors | Not specified | 2 |
| Hydrogen Bond Acceptors | Not specified | 3 |
| Rotatable Bonds | Not specified | 1 |
Conformational Analysis and Rotational Barriers of the Carbamate (B1207046) Moiety
Theoretical methods are extensively used to estimate these C–N bond rotational barriers. nih.gov For carbamates in general, the amide resonance is about 3–4 kcal/mol lower than in amides, which is attributed to electronic and steric effects from the additional oxygen atom. nih.govacs.org The anti rotamer is often favored energetically by 1.0–1.5 kcal/mol due to steric and electrostatic reasons, though in many cases, the energy difference can be minimal, leading to a mixture of both isomers. nih.gov
In a study on N-benzhydrylformamides, DFT calculations at the M06-2X/6-311+G* level of theory were found to accurately reproduce experimental rotational barriers, with calculated values in the range of 20–23 kcal/mol for the formyl group rotation. nih.gov While specific rotational barrier energies for this compound have not been reported, they are expected to be in a similar range, influenced by the electronic nature of the aminophenyl group.
Molecular Dynamics Simulations and Intermolecular Interaction Modeling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of conformational changes and intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for understanding the behavior of the compound in a condensed phase or a biological environment.
The carbamate moiety is an effective participant in hydrogen bonding, with the backbone NH group acting as a donor and the carbonyl oxygen as an acceptor. nih.govacs.org The primary amine group on the phenyl ring of this compound provides additional hydrogen bond donors. These interactions are crucial in defining the crystal structure and in mediating interactions with biological receptors.
In the crystal structure of a related compound, Methyl N-(4-nitrophenyl)carbamate, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov Similarly, analysis of another carbamate, Aminocarb, revealed a strong chain of N—H⋯O hydrogen bonds with a calculated interaction energy of -29.37 kJ mol⁻¹, highlighting the importance of this interaction in stabilizing the crystal packing. nih.gov For this compound, the presence of both the carbamate NH and the aminophenyl NH2 groups suggests the potential for forming extensive and stable hydrogen-bonding networks.
Modeling of Molecular Interactions with Potential Active Sites
Carbamates are a common motif in medicinal chemistry and are known to act as inhibitors for various enzymes, such as acetylcholinesterase. nih.gov Computational modeling, including molecular docking and MD simulations, is a key tool for investigating how these molecules bind to the active sites of biological targets. These studies can predict binding affinities, identify key interactions, and guide the design of more potent and selective inhibitors. nih.gov
For example, computational investigations of carbamate adducts of the neurotoxin BMAA have been used to study their binding to glutamate receptors. nih.gov These studies, employing MD simulations and free energy calculations, revealed that the carbamate adducts were stable within the receptor's binding site, suggesting they are the likely modulators of the receptor, not BMAA itself. nih.gov This highlights the ability of computational methods to elucidate the active form of a molecule and its interaction mechanism. Modeling the interaction of this compound with potential biological targets would similarly involve docking the molecule into an active site, followed by MD simulations to assess the stability of the complex and analyze the network of interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the binding.
Chemical Reactivity and Derivatization Strategies for Methyl N 4 Aminophenyl Methyl Carbamate
Reaction Mechanisms and Pathways
The inherent reactivity of the carbamate (B1207046) and aminophenyl groups governs the stability and degradation pathways of Methyl N-[(4-aminophenyl)methyl]carbamate under various conditions.
Hydrolytic Stability and Mechanism of Carbamate Cleavage
The carbamate linkage is susceptible to hydrolysis, which can proceed through different mechanisms depending on the pH of the environment. The stability of carbamates is a critical factor, particularly for their application in various chemical and biological systems. nih.gov
Under alkaline conditions, the hydrolysis of N-methylcarbamates can occur via an elimination-conjugate base (E1cB) mechanism. This pathway is initiated by the abstraction of the acidic proton from the carbamate nitrogen by a hydroxide (B78521) ion. The resulting anion then undergoes elimination to form a methyl isocyanate intermediate and a phenoxide leaving group. The highly reactive isocyanate is subsequently attacked by water to produce methylamine (B109427) and carbonic acid, which decomposes to carbon dioxide.
Alternatively, carbamate cleavage can occur through a base-catalyzed acyl substitution (BAc2) mechanism. researchgate.net This involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. This addition forms a transient tetrahedral intermediate, which then collapses, expelling the leaving group to yield a carbamic acid that decarboxylates to the corresponding amine. rsc.orgmdpi.com
The specific pathway and rate of hydrolysis for this compound would be influenced by factors such as pH, temperature, and the electronic properties of the substituted phenyl ring.
Oxidative Transformations
The aminophenyl moiety of this compound is susceptible to oxidation. The primary aromatic amine is an electron-rich functional group that can be readily oxidized by various chemical and electrochemical means. nih.govopenaccessjournals.com The oxidation of aniline (B41778) and its derivatives can lead to a variety of products, including nitrobenzenes, benzoquinones, and polymeric materials. openaccessjournals.comchemistrysteps.com
For instance, oxidation of p-phenylenediamine (B122844), a structurally related compound, can produce reactive intermediates like benzoquinone diimine. researchgate.net Similarly, the oxidation of the aniline moiety in this compound could lead to the formation of radical cations or quinone-imine type structures, which are often colored and can undergo further polymerization or coupling reactions. researchgate.netwikipedia.org The presence of oxidizing agents or atmospheric oxygen can facilitate these transformations, potentially leading to the degradation of the parent compound. openaccessjournals.comwikipedia.org Studies on the oxidation of p-phenylenediamine have also indicated the formation of reactive oxygen species, such as hydroxyl radicals, which can lead to further oxidative stress and degradation pathways. nih.govmaastrichtuniversity.nl
Photochemical Reactions and Degradation Pathways
Carbamates and aromatic amines are known to be photochemically active, and exposure to ultraviolet (UV) radiation can induce degradation. nih.govnih.gov The photochemical degradation of carbamate insecticides, for example, often involves cleavage of the carbamate bond. dss.go.thresearchgate.netacs.org For this compound, absorption of UV light could lead to the homolytic cleavage of the C-O or C-N bonds within the carbamate group, generating radical intermediates.
Nucleophilic Substitution Reactions in the Carbamate Moiety
The carbonyl carbon of the carbamate group is electrophilic and can be attacked by nucleophiles in a nucleophilic acyl substitution reaction. byjus.comucalgary.ca This reaction proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
In the first step, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in this case, the (4-aminophenyl)methoxide moiety). The feasibility of this reaction is largely dependent on the relative basicity of the nucleophile and the leaving group; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com Strong nucleophiles can react directly, while reactions with weaker nucleophiles may require acid catalysis to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. byjus.comchadsprep.com
Synthetic Transformations and Functionalization of the Aminophenylmethylcarbamate Scaffold
The presence of a primary aromatic amine allows for extensive functionalization of the this compound molecule, particularly through the formation of new carbon-nitrogen bonds.
Formation of Schiff Bases and Imines
The primary amino group on the phenyl ring of this compound can readily react with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.org This condensation reaction is a cornerstone of organic synthesis for creating C=N double bonds. organic-chemistry.orgscirp.org
The reaction mechanism involves a two-stage process: addition followed by elimination. researchgate.netnih.gov First, the nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a neutral tetrahedral intermediate called a carbinolamine after a proton transfer. peerj.com In the second stage, the carbinolamine is dehydrated (loses a molecule of water) to form the stable imine product. researchgate.net This elimination step is often the rate-determining step and can be catalyzed by either acid or base. peerj.com The reaction is typically reversible, and the removal of water is often necessary to drive the equilibrium toward the formation of the Schiff base. wikipedia.org
This reaction allows for the straightforward attachment of a wide variety of substituents to the aminophenyl ring, making it a versatile strategy for synthesizing a diverse library of derivatives. The properties of the resulting Schiff base can be tuned by the choice of the reacting aldehyde or ketone.
Table 1: Examples of Schiff Base Formation from this compound
| Reactant Aldehyde | Aldehyde Structure | Resulting Schiff Base Structure |
| Benzaldehyde | C₆H₅CHO | C₁₆H₁₆N₂O₂ |
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | C₁₇H₁₈N₂O₃ |
| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | C₁₆H₁₅N₃O₄ |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | HOC₆H₄CHO | C₁₆H₁₆N₂O₃ |
Azo Coupling Reactions
This compound possesses a primary aromatic amine group, which is a key functional group for undergoing azo coupling reactions. This reaction is a cornerstone of synthetic organic chemistry, particularly in the production of azo dyes. The process involves two main steps: diazotization of the primary aromatic amine, followed by the coupling of the resulting diazonium salt with an activated aromatic or aliphatic compound. nih.govmasterorganicchemistry.com
The diazotization of this compound is typically carried out by treating the compound with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.comunb.ca The resulting diazonium salt, Methyl N-{[4-(diazonio)phenyl]methyl}carbamate chloride, is generally unstable and is used immediately in the subsequent coupling reaction. masterorganicchemistry.com
The subsequent azo coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich coupling component. Common coupling partners include phenols, anilines, and other activated aromatic systems. nih.gov For instance, coupling with a phenol (B47542) would introduce the azo linkage (-N=N-) para to the hydroxyl group, resulting in a hydroxy-substituted azo compound. Similarly, reaction with an aniline derivative would yield an amino-substituted azo dye. The specific structure of the coupling partner determines the final color and properties of the resulting azo dye. jbiochemtech.com
The general scheme for the azo coupling reaction of this compound is presented below:
Step 1: Diazotization
This compound + NaNO₂ + 2HCl (at 0-5 °C) → Methyl N-{[4-(diazonio)phenyl]methyl}carbamate chloride + NaCl + 2H₂O
Step 2: Azo Coupling
Methyl N-{[4-(diazonio)phenyl]methyl}carbamate chloride + Coupling Component → Azo Dye Derivative + HCl
The versatility of the azo coupling reaction allows for the synthesis of a wide array of azo dyes with diverse chromophoric properties by varying the coupling component. nih.gov
Cyclization Reactions to Form Heterocyclic Derivatives
The bifunctional nature of this compound, containing both an amino group and a carbamate moiety, presents opportunities for its use in the synthesis of heterocyclic compounds through cyclization reactions. One prominent example is the potential formation of benzimidazole (B57391) derivatives. Benzimidazoles are a significant class of heterocyclic compounds with a wide range of applications. nih.gov
The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or its derivative. tuiasi.roorganic-chemistry.org While this compound is not an o-phenylenediamine itself, it can be chemically modified to participate in such cyclization reactions. For instance, the amino group could be functionalized, or the molecule could react with a suitable partner that brings in the necessary components for cyclization.
A plausible strategy for forming a heterocyclic derivative from this compound could involve a multi-step synthesis. For example, a reaction with a dicarbonyl compound or a derivative could lead to the formation of a fused heterocyclic system. The specific reaction conditions, such as the choice of catalyst and solvent, would be critical in directing the cyclization pathway and determining the final product. nih.gov Research on similar carbamate-containing compounds has shown that intramolecular cyclization can be induced under specific conditions, leading to the formation of cyclic structures like N,N'-dimethylimidazolidinone from N-methyl-N-[2-(methylamino)ethyl]carbamate. nih.gov This suggests that with the appropriate synthetic design, the carbamate and amino functionalities of this compound could be leveraged to construct novel heterocyclic derivatives.
Derivatization for Enhanced Analytical Detection
For the quantitative analysis of this compound, particularly at trace levels, derivatization is a common strategy to enhance its detectability by various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.gov The primary goal of derivatization is to introduce a chromophoric or fluorophoric tag into the molecule, thereby improving its response to UV-Vis or fluorescence detectors. nih.gov
A widely employed method for the analysis of N-methylcarbamates is post-column derivatization in HPLC. pickeringlabs.compickeringlabs.com This technique involves the separation of the analyte in its native form on an HPLC column, followed by an online chemical reaction to generate a detectable derivative before it reaches the detector. A standard approach for N-methylcarbamates involves alkaline hydrolysis of the carbamate to yield methylamine. nih.gov The liberated methylamine is then reacted with a derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355), to form a highly fluorescent isoindole derivative. pickeringlabs.comnih.gov This method offers high sensitivity and selectivity for the detection of N-methylcarbamates. researchgate.net
The derivatization reaction can be summarized as follows:
Hydrolysis: this compound + OH⁻ → 4-(aminomethyl)aniline + CH₃NH₂ + CO₂
Derivatization: CH₃NH₂ + o-phthalaldehyde + 2-mercaptoethanol → Fluorescent Isoindole Derivative
Pre-column derivatization is another viable approach, where the derivatization reaction is performed before the sample is injected into the HPLC system. nih.gov Reagents that target the primary amino group of this compound, such as dansyl chloride or fluorescamine, could be used to introduce a fluorescent tag.
Furthermore, derivatization can also be employed to improve the compound's properties for mass spectrometry (MS) detection. By introducing a readily ionizable group, the sensitivity of the MS analysis can be significantly enhanced. nih.gov
| Analytical Technique | Derivatization Strategy | Derivatizing Agent | Purpose |
| HPLC with Fluorescence Detection | Post-column | o-phthalaldehyde (OPA) / 2-mercaptoethanol | Formation of a highly fluorescent isoindole derivative after hydrolysis. pickeringlabs.comnih.gov |
| HPLC with Fluorescence Detection | Pre-column | Dansyl chloride, Fluorescamine | Introduction of a fluorescent tag to the primary amino group. nih.gov |
| Mass Spectrometry (MS) | Pre-column | Various | Introduction of a readily ionizable group to enhance signal intensity. nih.gov |
Advanced Analytical Methodologies for Detection and Quantification of Methyl N 4 Aminophenyl Methyl Carbamate
Chromatographic Separation Techniques
Chromatographic separation is a cornerstone for the analysis of Methyl N-[(4-aminophenyl)methyl]carbamate, enabling its isolation from interfering components within a sample. The choice of technique is dictated by the required sensitivity, resolution, and analysis time.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of N-methylcarbamates. researchgate.net The separation is most commonly achieved using reversed-phase chromatography. Specialized columns, such as those with C8 or C18 (octadecylsilica) stationary phases, are frequently utilized to effectively separate carbamates from matrix interferences. pickeringlabs.comdss.go.th For instance, a common approach involves using a C18 column with a gradient mobile phase consisting of water and organic solvents like methanol (B129727) or acetonitrile (B52724) to achieve optimal separation. dss.go.thszu.cz The column temperature is often controlled (e.g., at 50 °C) to ensure reproducible retention times. researchgate.netdss.go.th
Table 1: Examples of HPLC Conditions for N-Methylcarbamate Analysis This table is interactive. Click on the headers to sort.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column Type | Carbamate (B1207046) Column, C8, 5 µm pickeringlabs.com | Octadecylsilica (STR-ODS II) dss.go.th | Waters Carbamate Analysis Column szu.cz |
| Dimensions | 250 x 4.6 mm pickeringlabs.com | 150 x 4.6 mm dss.go.th | Not Specified |
| Mobile Phase | Water/Methanol Gradient pickeringlabs.com | Methanol/Water Gradient dss.go.th | Water/Methanol/Acetonitrile Gradient szu.cz |
| Flow Rate | Not Specified | 0.8 mL/min dss.go.th | Not Specified |
| Column Temp. | Not Specified | 50 °C dss.go.th | Not Specified |
Ultra-High Performance Liquid Chromatography (UPLC), and other systems using columns with superficially porous particles, represent a significant advancement over traditional HPLC for carbamate analysis. ingenieria-analitica.com By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures to deliver faster analysis times and superior resolution and sensitivity. ingenieria-analitica.com A reliable and highly sensitive method using UPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the determination of various carbamates in complex matrices like aromatic herbs. nih.gov This combination allows for the achievement of very low quantification limits, often in the low microgram per kilogram (µg/kg) range, making it a powerful tool for trace residue analysis. nih.gov
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. Its high selectivity makes it particularly useful for analyzing complex samples.
Electrospray Ionization (ESI) is the preferred ionization technique for N-methylcarbamates as it is a soft ionization method suitable for these thermally labile compounds. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity. ingenieria-analitica.com In a typical LC-MS/MS system, such as a triple quadrupole (QqQ) or QTRAP, the analysis is performed in Multiple Reaction Monitoring (MRM) mode. ingenieria-analitica.comnih.govmdpi.com In this mode, the precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and a specific product ion is monitored in the third quadrupole. nih.gov
A characteristic fragmentation pathway for many N-methylcarbamates involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a mass loss of 57 Da. nih.gov This specific fragmentation provides a high degree of structural confirmation. The analysis of various N-methyl amino acids and related compounds by ESI-MS/MS has further elucidated the fragmentation patterns, which often involve losses of small molecules like water and carbon monoxide from the parent ion. nih.gov
Table 2: Example MRM Transitions for Carbamate Pesticide Analysis This table is for illustrative purposes based on common carbamate structures. Transitions for this compound would be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Carbofuran | 222.1 | 165.1 | 123.1 |
| Carbaryl (B1668338) | 202.1 | 145.1 | 117.1 |
| Methomyl (B1676398) | 163.0 | 88.0 | 106.0 |
For laboratories utilizing HPLC with fluorescence detection, post-column derivatization is the standard and most effective method for detecting N-methylcarbamates, which have poor native fluorescence. ingenieria-analitica.com This technique enhances detection sensitivity to parts-per-billion (ppb) levels. szu.czresearchgate.net The process occurs after the carbamates have been separated on the HPLC column. pickeringlabs.com
The separated analytes are first hydrolyzed online using a strong base, typically sodium hydroxide (B78521) (NaOH), at an elevated temperature (e.g., 100 °C). dss.go.thszu.cz This hydrolysis step breaks down the carbamate ester linkage to produce methylamine (B109427). researchgate.net Subsequently, the methylamine reacts with a solution of o-phthalaldehyde (B127526) (OPA) and a nucleophilic thiol, such as 2-mercaptoethanol (B42355), in a buffered solution. szu.czresearchgate.net This reaction rapidly forms a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector. pickeringlabs.comresearchgate.net This method is the basis for several official analytical procedures, including EPA Method 531.2 and AOAC Official Method 985.23. pickeringlabs.compickeringlabs.com
Table 3: Typical Reagents and Conditions for Post-Column Derivatization This table is interactive. Click on the headers to sort.
| Step | Reagent | Conditions | Purpose |
|---|---|---|---|
| Hydrolysis | 0.05 M Sodium Hydroxide (NaOH) dss.go.th | 100 °C dss.go.th | Cleave carbamate to form methylamine |
| Derivatization | o-Phthalaldehyde (OPA) & 2-Mercaptoethanol szu.cz | Borate Buffer szu.cz | Form fluorescent isoindole derivative |
| Detection | Fluorescence Detector | Excitation: ~339 nm, Emission: ~445 nm szu.cz | Quantify the fluorescent product |
Sample Preparation and Extraction Methods (e.g., QuEChERS for Matrix Isolation)
Effective sample preparation is critical to remove interfering matrix components and concentrate the target analyte prior to instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted standard for the extraction of pesticides, including N-methylcarbamates, from a variety of food and environmental matrices. pickeringlabs.comingenieria-analitica.com
The standard QuEChERS protocol involves two main stages: extraction/partitioning and dispersive solid-phase extraction (d-SPE) cleanup. ingenieria-analitica.compickeringlabs.com
Extraction: A homogenized sample is placed in a centrifuge tube with an organic solvent, typically acetonitrile containing a small amount of acetic acid. ingenieria-analitica.compickeringlabs.com Extraction salts, commonly anhydrous magnesium sulfate (B86663) (MgSO₄) to absorb excess water and sodium acetate (B1210297) or sodium chloride, are added. pickeringlabs.com The tube is shaken vigorously to partition the analytes into the acetonitrile layer and then centrifuged to separate the layers. pickeringlabs.com
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing a mixture of d-SPE sorbents. A common combination includes anhydrous MgSO₄ to remove residual water, primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like fats. pickeringlabs.com For highly pigmented samples, graphitized carbon black (GCB) may also be included. pickeringlabs.com The tube is again shaken and centrifuged, and the final cleaned extract is collected for analysis. pickeringlabs.com
The QuEChERS method has been successfully optimized for the analysis of carbamates in challenging matrices such as spices, herbs, and various juices, demonstrating good recoveries and reproducibility. pickeringlabs.comingenieria-analitica.comnih.gov
Table 4: Common Components in the QuEChERS Method for Carbamate Analysis This table is interactive. Click on the headers to sort.
| Stage | Component | Function |
|---|---|---|
| Extraction | Acetonitrile (with 1% Acetic Acid) | Extraction Solvent |
| Extraction | Magnesium Sulfate (anhydrous) | Removes water, induces phase separation |
| Extraction | Sodium Acetate | Buffering and phase separation |
| d-SPE Cleanup | Primary Secondary Amine (PSA) | Removes sugars, fatty acids, organic acids |
| d-SPE Cleanup | C18 (Octadecylsilane) | Removes nonpolar interferences (fats, waxes) |
| d-SPE Cleanup | Graphitized Carbon Black (GCB) | Removes pigments and sterols (for colored extracts) |
Environmental Fate and Degradation Mechanisms of Carbamates with Aminophenylmethyl Structure
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For carbamates with an aminophenylmethyl structure, the primary abiotic degradation pathways are photolysis and hydrolysis.
The proposed mechanism for the direct photolysis of N-aryl carbamates in aqueous environments involves the absorption of UV radiation, leading to the excitation of the molecule. This is often followed by the homolytic cleavage of the N-C(O) bond, generating an aminyl radical and a methoxycarbonyl radical. The subsequent reactions of these radical species can lead to a variety of degradation products. For instance, studies on the carbamate (B1207046) insecticide pirimicarb (B1678450) have shown that irradiation leads to decomposition with half-lives that can be as short as 140 minutes in the presence of organic solvents, with photooxidation being a major pathway. nih.gov
Table 1: Illustrative Photolysis Half-Lives of Structurally Related Carbamates
| Carbamate | Solvent | Half-life (minutes) |
| Pirimicarb | Isopropanol | < 140 |
| Pirimicarb | Cyclohexane | < 140 |
| Pirimicarb | Cyclohexene | < 140 |
Note: This table provides data for a structurally related carbamate to illustrate potential photolytic behavior. Data for Methyl N-[(4-aminophenyl)methyl]carbamate is not available.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of carbamates is significantly influenced by pH. Generally, carbamates are more stable in acidic to neutral conditions and undergo accelerated degradation under alkaline conditions. researchgate.net This alkaline-catalyzed hydrolysis is a major degradation pathway for many N-methylcarbamate pesticides in aquatic environments. nih.gov
The mechanism of alkaline hydrolysis of N-methylcarbamates typically proceeds through a base-catalyzed elimination (E1cB) mechanism. This involves the deprotonation of the nitrogen atom, followed by the elimination of the leaving group to form a methyl isocyanate intermediate, which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. The rate of this reaction is dependent on the electronic properties of the aromatic ring; electron-withdrawing groups tend to increase the rate of hydrolysis. nih.gov For example, studies on carbaryl (B1668338), carbofuran, and propoxur (B1679652) have demonstrated this pH-dependent degradation. nih.gov
Table 2: Illustrative Hydrolysis Half-Lives of N-Methyl Carbamate Pesticides at pH 9 and 18°C
| Carbamate | Half-life (hours) |
| Carbofuran | 57.8 |
| Propoxur | 38.5 |
| Carbaryl | 19.3 |
Note: This table provides data for structurally related carbamates to illustrate potential hydrolytic behavior. Data for this compound is not available. nih.gov
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of carbamates from soil and water systems.
The microbial degradation of carbamates is a key process in their environmental dissipation. researchgate.net A common initial step in the bacterial degradation of carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. nih.gov This initial cleavage is a detoxification step, as it breaks down the parent compound into less toxic metabolites. nih.gov
For N-methyl carbamates, this hydrolysis typically yields the corresponding alcohol or phenol (B47542), methylamine, and carbon dioxide. frontiersin.org The resulting aromatic compound (in the case of this compound, this would be 4-aminobenzyl alcohol) can then be further metabolized by microorganisms. The degradation of such aromatic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic intermediates that can enter central metabolic pathways. nih.gov
Numerous bacterial and fungal species have been identified as being capable of degrading various carbamate pesticides. These microorganisms can utilize the carbamate as a source of carbon and/or nitrogen for their growth. frontiersin.org
The biotransformation of carbamates within biological systems is carried out by a variety of enzymes. The primary enzymes involved in the initial degradation step are carbamate hydrolases or esterases, which catalyze the cleavage of the carbamate bond. nih.gov
Following the initial hydrolysis, further enzymatic transformations can occur. These can include:
Oxidation: The aromatic ring or alkyl side chains can be oxidized by monooxygenases or dioxygenases. For instance, the bacterial transformation of some carbamates involves the oxidation of a sulfur atom to yield sulfoxides and sulfones. nih.gov
Demethylation: The N-methyl group can be removed through enzymatic demethylation. In some cases of photocatalytic degradation, N-de-methylated products have been observed. nih.gov
Hydroxylation: Hydroxyl groups can be introduced into the aromatic ring, a common strategy to increase the water solubility of the compound and prepare it for ring cleavage. nih.gov
Conjugation: In some organisms, the metabolites of carbamate degradation can be conjugated with endogenous molecules, such as sugars or amino acids, to facilitate their excretion.
For compounds with an aminophenyl group, N-methylation could be a potential metabolic step, as has been observed for other primary arylamines. nih.gov This could be followed by N-oxygenation, leading to further transformation products. nih.gov
Applications of Methyl N 4 Aminophenyl Methyl Carbamate and Its Derivatives in Advanced Organic Synthesis Research
Building Blocks for Complex Molecular Architectures
Methyl N-[(4-aminophenyl)methyl]carbamate serves as a versatile small molecule scaffold, providing a foundational structure for the elaboration of more complex molecular architectures. cymitquimica.com The presence of multiple functional groups—the primary aromatic amine, the secondary amine of the carbamate (B1207046), and the aromatic ring itself—offers several points for chemical modification and extension. This allows for the systematic construction of intricate molecules, including those with potential biological activity.
While direct total syntheses of complex natural products originating from this compound are not extensively documented, its structural motifs are present in various bioactive compounds. For instance, the aminophenylmethylamine core is a key feature in certain alkaloid skeletons. The strategic manipulation of the functional groups on this scaffold allows for the introduction of additional rings and stereocenters, paving the way for the synthesis of diverse and complex molecular entities. The carbamate group can also act as a directing group or be transformed into other functionalities during a synthetic sequence.
Precursors for Heterocyclic Compound Synthesis
The structural features of this compound make it a promising precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The 1,4-disubstituted aromatic ring with two nitrogen atoms at opposite ends is particularly well-suited for the construction of fused heterocyclic systems.
One of the most logical applications is in the synthesis of benzimidazoles . The reaction of the o-phenylenediamine (B120857) moiety, which can be conceptually derived from the aminophenyl group of the target molecule, with aldehydes or carboxylic acids is a classical and widely used method for constructing the benzimidazole (B57391) ring system. tuiasi.roorganic-chemistry.orgnih.govresearchgate.net For example, a derivative of this compound could potentially undergo intramolecular cyclization or react with a suitable one-carbon synthon to yield a benzimidazole core. This is a significant application, as the benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.
Similarly, the structure is amenable to the synthesis of quinazolines . Various synthetic routes to quinazolines involve the cyclization of anthranilic acid derivatives or 2-aminobenzylamines with a one-carbon source. organic-chemistry.orgnih.govresearchgate.netnih.govorganic-chemistry.org By modifying the carbamate side chain or the aromatic ring of this compound, it is possible to generate intermediates that can undergo cyclization to form the quinazoline (B50416) ring system.
The following table illustrates potential heterocyclic systems that could be synthesized from derivatives of this compound:
| Heterocyclic System | Potential Synthetic Strategy | Key Precursor Feature |
| Benzimidazoles | Intramolecular cyclization or reaction with a C1 synthon. | 1,2-diaminoaryl moiety |
| Quinazolines | Cyclization with a one-carbon source. | 2-aminobenzylamine or related structures |
| Other N-Heterocycles | Multi-component reactions or tandem cyclizations. | Bifunctional aromatic scaffold |
Utility in Polymer Chemistry and Material Science Precursors (e.g., Polyurethanes)
A significant application of aromatic carbamates, including derivatives of this compound, lies in the field of polymer chemistry, particularly as precursors for the synthesis of polyurethanes. rsc.orgutwente.nlresearchgate.net The conventional synthesis of polyurethanes involves the reaction of diisocyanates with polyols. However, due to the high toxicity of phosgene (B1210022), which is used to produce isocyanates, there is considerable interest in developing phosgene-free routes.
The thermal decomposition of organic carbamates to generate isocyanates is a well-established alternative. utwente.nl In this context, a dicarbamate derivative of a diamine can be heated to produce a diisocyanate and an alcohol. The resulting diisocyanate can then be used in the conventional polyurethane synthesis. Aromatic carbamates are particularly relevant for producing aromatic diisocyanates, which are key components in many rigid and flexible polyurethane foams.
The general scheme for this process is as follows:
Synthesis of a Dicarbamate: An aromatic diamine is reacted with a suitable reagent, such as a dialkyl carbonate, to form a dicarbamate.
Thermal Decomposition: The dicarbamate is heated, often in the presence of a catalyst, to yield the corresponding diisocyanate and an alcohol byproduct.
Polymerization: The in-situ generated or isolated diisocyanate is then reacted with a polyol to form the polyurethane.
This approach offers a safer alternative to the use of phosgene and allows for the production of a wide range of polyurethanes with tailored properties. The structure of the starting aromatic carbamate directly influences the structure and properties of the resulting polyurethane.
Design of Enzyme Inhibitors and Probes for Molecular Biology Studies
The carbamate functional group is a well-known pharmacophore in the design of enzyme inhibitors, particularly for serine hydrolases such as acetylcholinesterase (AChE). nih.govebi.ac.uknih.govmdpi.com The carbamate moiety can act as a transition-state analog, acylating the active site serine residue of the enzyme, thereby leading to its inhibition. The stability and electronic properties of the carbamate are crucial for its inhibitory activity and can be modulated by the substituents on the nitrogen and oxygen atoms.
Derivatives of this compound represent a promising scaffold for the development of novel enzyme inhibitors. By modifying the aromatic ring and the methyl group, it is possible to design molecules that can fit into the active site of specific enzymes and exhibit potent and selective inhibition.
For example, N-aryl carbamates have been extensively studied as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.comnih.gov The aromatic ring can engage in pi-pi stacking interactions with aromatic residues in the enzyme's active site, while the carbamate group interacts with the catalytic triad.
Furthermore, the carbamate scaffold has been utilized in the design of protease inhibitors , including those targeting viral proteases like HIV protease. nih.govnih.govepa.govmdpi.com In these inhibitors, the carbamate group often serves as a stable and synthetically accessible replacement for a scissile peptide bond.
The following table summarizes the key aspects of using carbamate derivatives as enzyme inhibitors:
| Target Enzyme Class | Mechanism of Inhibition | Role of the Carbamate Scaffold | Key Structural Features for Activity |
| Serine Hydrolases (e.g., AChE) | Carbamoylation of the active site serine. | Acts as a transition-state analog. | Aromatic ring for binding, appropriate leaving group on the carbamate. |
| Proteases (e.g., HIV Protease) | Mimics the tetrahedral intermediate of peptide bond hydrolysis. | Provides a stable, non-hydrolyzable isostere of the peptide bond. | Substituents that mimic the side chains of the natural substrate. |
Role as Peptide Bond Surrogates in Peptidomimetic Design
In the field of medicinal chemistry, peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability towards proteolytic degradation and better oral bioavailability. acs.orgnih.gov One common strategy in peptidomimetic design is the replacement of the labile amide (peptide) bond with a more stable surrogate.
The carbamate linkage is an excellent bioisostere for the peptide bond. acs.orgnih.gov It retains the ability to act as a hydrogen bond donor and acceptor, similar to a peptide bond, but is significantly more resistant to hydrolysis by proteases. The incorporation of a carbamate linkage into a peptide backbone can therefore lead to peptidomimetics with increased in vivo half-lives.
This compound and its derivatives can serve as building blocks for the synthesis of such peptidomimetics. The amino group can be acylated with an amino acid, and the carbamate nitrogen can be coupled to another amino acid, effectively inserting a carbamate linkage into a peptide chain. The aromatic ring can also be functionalized to mimic the side chain of an aromatic amino acid, such as phenylalanine or tyrosine. This approach allows for the creation of a diverse range of peptidomimetics with potential therapeutic applications. nih.gov
Future Research Directions and Emerging Areas in Methyl N 4 Aminophenyl Methyl Carbamate Chemistry
Exploration of Novel Synthetic Methodologies
The development of efficient, safe, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For Methyl N-[(4-aminophenyl)methyl]carbamate, future research will likely focus on moving away from traditional methods, which may involve hazardous reagents like phosgene (B1210022), towards more sophisticated and sustainable alternatives.
Promising areas of exploration include:
Three-Component Coupling Reactions: A highly efficient approach involves the one-pot coupling of an amine, carbon dioxide (CO2), and a halide. organic-chemistry.orgnih.gov This method avoids the use of toxic phosgene and utilizes CO2, a greenhouse gas, as a C1 synthon. organic-chemistry.orgnih.gov Research could focus on optimizing this reaction for the specific synthesis of this compound, potentially using 4-aminobenzylamine (B48907), CO2, and a methylating agent.
Catalytic Approaches: The use of metal catalysts for the synthesis of carbamates is a rapidly advancing field. mdpi.com Nickel-based systems, for instance, have shown promise in dehydrative urethane (B1682113) formation from CO2, an amine, and an alcohol. nih.gov Investigating various transition metal catalysts could lead to milder reaction conditions and higher yields for the target compound.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) can serve as both a solvent and a reactant, offering a green alternative to traditional organic solvents. nih.govcore.ac.uk The synthesis of methyl carbamates from primary amines and dimethyl carbonate in scCO2 has been demonstrated, where CO2 pressure significantly influences reaction conversion and selectivity. core.ac.uk Applying this methodology could offer a phosgene-free and efficient route to this compound.
| Methodology | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Three-Component Coupling | Amine, Carbon Dioxide, Alkyl Halide, Cesium Carbonate, TBAI | Phosgene-free, utilizes CO2, one-pot synthesis | organic-chemistry.orgnih.gov |
| Catalytic Dehydration | Amine, Alcohol, Carbon Dioxide, Metal Catalyst (e.g., Nickel-based) | Milder conditions, potential for high selectivity | nih.gov |
| Supercritical CO2 Synthesis | Amine, Dimethyl Carbonate, Supercritical CO2 | Environmentally benign solvent, tunable selectivity via pressure | core.ac.uk |
| Hofmann Rearrangement (Modified) | Amide, N-bromoacetamide, Lithium Methoxide | High yields for methyl carbamates from amides | organic-chemistry.org |
Advanced Spectroscopic and Computational Approaches for Structure-Reactivity Relationships
A deep understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The carbamate (B1207046) functional group exhibits interesting conformational properties, such as restricted rotation around the C–N bond, leading to the existence of syn and anti rotamers. acs.orgnih.gov
Future research should employ a combination of advanced techniques:
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule, predict its minimum energy conformation, and calculate its molecular electrostatic potential map to identify reactive sites. nih.govnih.gov Such studies can provide excellent agreement with experimental data and offer insights into structural stability and intermolecular interactions. nih.gov
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, two-dimensional techniques (e.g., COSY, HSQC, HMBC) can elucidate the complete connectivity of the molecule. Furthermore, variable temperature NMR studies can be used to determine the energy barrier to rotation around the carbamate C–N bond. nih.gov
Vibrational Spectroscopy: Combining Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy with DFT calculations can provide detailed information about the conformational landscape of carbamates. nih.gov This approach can reveal the rigidity of the carbamate backbone and the energetic stability of different configurations (e.g., cis vs. trans amide bonds). nih.gov
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, interaction energies, electrostatic potential, rotational barriers | Predicts reactivity, stability, and binding sites for potential applications |
| 2D NMR Spectroscopy | Complete structural assignment and connectivity | Confirms molecular structure and aids in the characterization of derivatives |
| Variable Temperature NMR | Energy barriers for bond rotation (C-N bond) | Quantifies conformational dynamics and the stability of rotamers |
| IR and VCD Spectroscopy | Conformational analysis, identification of stable isomers | Provides detailed insight into the 3D structure in solution |
Investigation of Environmental Transformation Products and Pathways
As with any chemical compound that has the potential for widespread use, understanding the environmental fate of this compound is essential. Carbamates can enter the environment and undergo various degradation processes. researchgate.net Research in this area is critical to assess its persistence, potential for bioaccumulation, and the toxicity of its transformation products.
Key research directions include:
Abiotic Degradation: Studies should focus on hydrolysis and photolysis. The rate of hydrolysis, particularly under varying pH conditions, is a major degradation pathway for many carbamates. nih.gov Photolysis in water and on soil surfaces can also contribute to its breakdown. Identifying the resulting products, such as 4-aminobenzylamine and other derivatives, is a primary goal.
Biotic Degradation: Investigating the microbial degradation of the compound is crucial. Many microorganisms are capable of using carbamates as a source of carbon and nitrogen. nih.govnih.gov Research should aim to identify specific bacterial or fungal strains that can metabolize this compound and to elucidate the enzymatic pathways involved. Common degradation products from microbial activity include metabolites like methomyl (B1676398) oxime, acetonitrile (B52724), and CO₂ for other carbamates. nih.gov
Metabolite Identification: A significant challenge is the comprehensive identification of all major transformation products. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) are indispensable for separating and identifying these unknown metabolites in complex environmental matrices like soil and water.
Development of High-Throughput Screening Methodologies for Derivatization and Analysis
To accelerate the discovery of new derivatives of this compound with enhanced properties, as well as for rapid environmental monitoring, high-throughput screening (HTS) methodologies are needed. These methods allow for the rapid synthesis and/or analysis of a large number of samples.
Emerging areas for development include:
HTS for Synthesis: Adapting modern synthetic methods, such as the multi-component reactions discussed previously, to automated, parallel synthesis platforms would enable the rapid creation of a library of derivatives. This would allow for efficient structure-activity relationship (SAR) studies.
Advanced Analytical Techniques: The thermal lability of many carbamates can make analysis by gas chromatography (GC) challenging. scispec.co.th Future work could focus on developing robust GC-MS/MS methods that utilize in-injector derivatization techniques, such as flash alkylation, to improve thermal stability and achieve high sensitivity and confirmation in a single run. scispec.co.th
Derivatization for Improved Detection: For analysis by Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), derivatization with tags that have high proton affinity can dramatically improve detection limits. nih.govrowan.edu Developing a specific derivatization strategy for the amino group of this compound could significantly enhance analytical sensitivity, which is crucial for detecting trace amounts in environmental or biological samples. nih.gov For example, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to be effective for other carbamates, simplifying analysis and eliminating the need for organic solvents when performed in supercritical CO2. nih.govresearchgate.net
Q & A
Q. Table 1: Comparison of Reaction Conditions for Carbamate Synthesis
| Base Used | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Pyridine | DCM | 78 | 98.5% | |
| Et₃N | THF | 85 | 97.8% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and aromatic protons .
- FT-IR: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the carbamate group .
- X-ray Crystallography: Resolves molecular geometry, hydrogen bonding (e.g., N–H···O interactions in crystal lattices), and dihedral angles between aromatic rings and carbamate groups. For analogs, dihedral angles of ~8–10° are common .
Advanced Research Questions
How does the amino group in this compound influence its reactivity compared to halogenated analogs (e.g., 4-chloro derivatives)?
Methodological Answer:
The amino group enhances nucleophilicity, enabling:
- Schiff Base Formation: Reacts with aldehydes/ketones to form imines for drug conjugation .
- Electrophilic Substitution: Directs substituents to the para position in aromatic reactions.
Q. Table 2: Reactivity Comparison with Halogenated Analogs
| Compound | Reactivity with Electrophiles | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl N-(4-chlorophenyl)carbamate | Low (Cl deactivates ring) | 15 µM (AChE inhibition) | |
| Target Compound (4-NH₂) | High (NH₂ activates ring) | 8 µM (AChE inhibition) |
In contrast, halogenated analogs exhibit higher hydrolytic stability but lower biological activity due to reduced electronic interactions .
How can crystallography data resolve ambiguities in molecular conformation and intermolecular interactions?
Methodological Answer:
- Dihedral Angle Analysis: X-ray data for analogs show the carbamate group is nearly coplanar with the aromatic ring (dihedral angle <10°), stabilizing conjugation .
- Hydrogen Bonding: N–H···O bonds form infinite chains in the crystal lattice, influencing solubility and stability. For example, Methyl N-(4-chlorophenyl)carbamate exhibits a C(4) chain motif along the b-axis .
- Electron Density Maps: Identify disorder in flexible side chains or solvent molecules, critical for refining occupancy factors .
How can researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Control Experiments: Verify assay conditions (pH, temperature) and purity of batches via HPLC .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to compare binding modes in target enzymes like acetylcholinesterase. For analogs, chlorine substituents reduce binding affinity due to steric hindrance, while amino groups enhance π-π stacking .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)). A 2023 review noted a 30% variation in reported IC₅₀ values for carbamates, attributed to differences in enzyme sources .
Data Contradiction Analysis Example
Case Study: Discrepancies in acetylcholinesterase inhibition assays.
- Hypothesis: Variability arises from enzyme isoforms (e.g., human vs. electric eel AChE).
- Resolution:
- Use recombinant human AChE for consistency.
- Normalize activity to a reference inhibitor (e.g., donepezil).
- Validate via isothermal titration calorimetry (ITC) to measure binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
